
4'-Hydroxy Pirfenidone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Pirfenidone-d3 is a deuterium-labeled derivative of Pirfenidone, a compound known for its antifibrotic properties. The molecular formula of 4’-Hydroxy Pirfenidone-d3 is C12H8D3NO2, and it has a molecular weight of 204.24 g/mol. This compound is primarily used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Pirfenidone-d3 involves the incorporation of deuterium atoms into the Pirfenidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of 4’-Hydroxy Pirfenidone-d3 typically involves large-scale hydrogen-deuterium exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in this process.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy Pirfenidone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4’-Hydroxy Pirfenidone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Pirfenidone-d3 is similar to that of Pirfenidone. It modulates fibrogenic growth factors, thereby attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . The compound’s deuterium labeling allows for detailed study of these pathways in vivo.
Comparaison Avec Des Composés Similaires
Pirfenidone: The parent compound with similar antifibrotic properties.
5-Hydroxymethyl Pirfenidone: Another metabolite of Pirfenidone with distinct biological activities.
5-Carboxy Pirfenidone: A metabolite involved in the metabolic pathway of Pirfenidone.
Uniqueness: 4’-Hydroxy Pirfenidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3 |
Clé InChI |
NETTXQJYJRFTFS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
SMILES canonique |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)

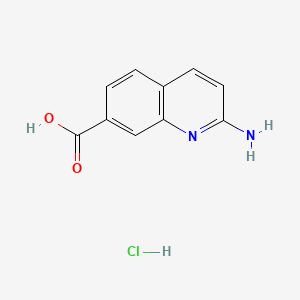
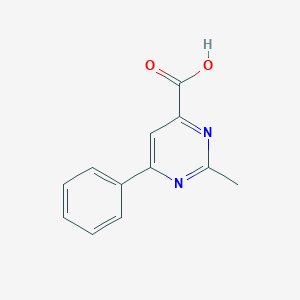
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
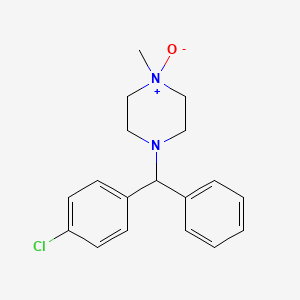

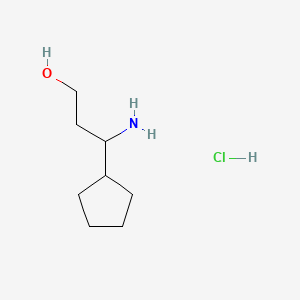
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
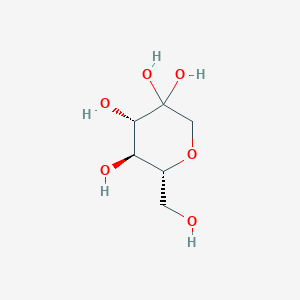
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


